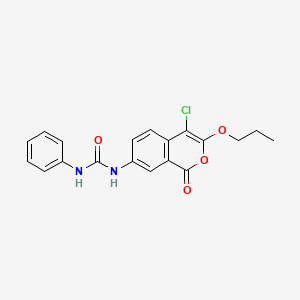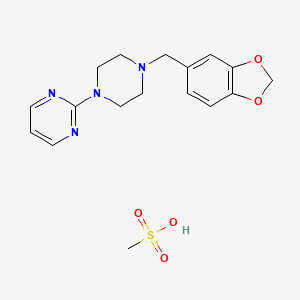
Piribedil mesylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
A dopamine D2 agonist. It is used in the treatment of parkinson disease, particularly for alleviation of tremor. It has also been used for circulatory disorders and in other applications as a D2 agonist.
Wissenschaftliche Forschungsanwendungen
Parkinson's Disease Treatment
Piribedil, a dopamine agonist with equal affinity for D2/D3 dopamine receptors, shows efficacy in treating Parkinson's disease, both as monotherapy and adjunct to levodopa (L-dopa). Studies reveal it induces less dyskinesia than L-dopa in MPTP-treated common marmosets, a model for Parkinson's disease (Smith et al., 2002). Furthermore, piribedil monotherapy has been shown to be effective in early Parkinson's disease, improving motor disability significantly over a 7-month period compared to placebo (Rascol et al., 2006).
Cognitive and Motor Symptom Improvement
Piribedil demonstrates efficacy in improving parkinsonian motor symptoms with a lower propensity to induce dyskinesia compared to levodopa. It also shows potential in improving non-motor symptoms like apathy, though further studies are needed (Pérez-Lloret & Rascol, 2016). Additionally, piribedil, as part of a multidrug regimen for Parkinsonism, has shown benefits in patients not well controlled on other medications (Feigenson et al., 1976).
Neurochemical Effects
Piribedil increases acetylcholine levels in the rat striatum and diencephalon, indicating a direct stimulation of dopamine receptors (Ladinsky et al., 1974). It also shows a synergistic effect in enhancing stereotyped behaviour and locomotor activity in adult rats, suggesting postsynaptic dopaminergic action mediated by its active metabolite (Creese, 1974).
Tinnitus Treatment
A study investigated piribedil for the treatment of chronic tinnitus, though it did not show significant improvement over placebo. The study suggests a potential effect of piribedil in a specific electrophysiologically characterized tinnitus subgroup (de Azevedo et al., 2009).
Psychiatric Applications
Piribedil may have potential applications in psychiatry and addiction medicine, displaying antidementic, nootropic, antidepressant, anxiolytic, analgesic, and vasodilating properties. Its effects on small cerebral vessels and hormone secretion suggest its effectiveness in various mental and substance use disorders (Bykov & Bekker, 2020).
Psychomotor and Cognitive Effects
Piribedil has been shown to improve alertness and information processing speed in the central nervous system in healthy volunteers (Schück et al., 2002).
Memory Enhancement
Piribedil demonstrates memory-enhancing properties in rodent models, suggesting its efficacy in treating cognitive impairment of Parkinson's disease (Marighetto et al., 2008).
Antidepressant Properties
Piribedil exerts antidepressant-like actions in various rodent models, mainly via recruitment of D2 receptors. This suggests its potential as an antidepressant agent (Brocco et al., 2006).
Eigenschaften
CAS-Nummer |
52293-23-9 |
|---|---|
Produktname |
Piribedil mesylate |
Molekularformel |
C17H22N4O5S |
Molekulargewicht |
394.4 g/mol |
IUPAC-Name |
2-[4-(1,3-benzodioxol-5-ylmethyl)piperazin-1-yl]pyrimidine;methanesulfonic acid |
InChI |
InChI=1S/C16H18N4O2.CH4O3S/c1-4-17-16(18-5-1)20-8-6-19(7-9-20)11-13-2-3-14-15(10-13)22-12-21-14;1-5(2,3)4/h1-5,10H,6-9,11-12H2;1H3,(H,2,3,4) |
InChI-Schlüssel |
DEZKFCIOSKCCHK-UHFFFAOYSA-N |
SMILES |
CS(=O)(=O)O.C1CN(CCN1CC2=CC3=C(C=C2)OCO3)C4=NC=CC=N4 |
Kanonische SMILES |
CS(=O)(=O)O.C1CN(CCN1CC2=CC3=C(C=C2)OCO3)C4=NC=CC=N4 |
Andere CAS-Nummern |
52293-23-9 |
Piktogramme |
Irritant; Health Hazard |
Verwandte CAS-Nummern |
3605-01-4 (Parent) |
Löslichkeit |
59.2 [ug/mL] |
Synonyme |
ET 495 ET-495 ET495 EU 4200 EU-4200 EU4200 Hydrochloride, Piribedil Mesylate, Piribedil Mono-hydrochloride, Piribedil Piribedil Piribedil Hydrochloride Piribedil Mesylate Piribedil Mono hydrochloride Piribedil Mono-hydrochloride Piribendyl Trivastal |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



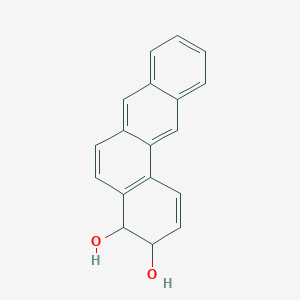
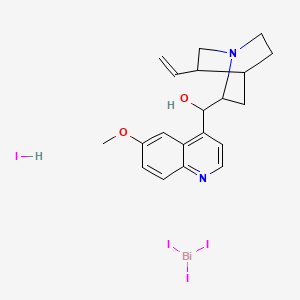
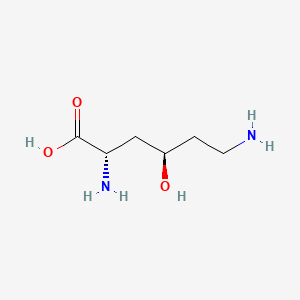
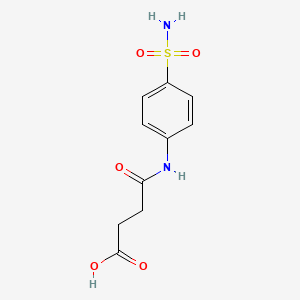
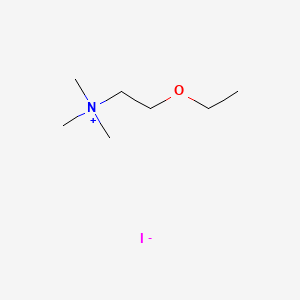
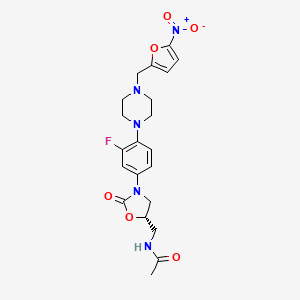
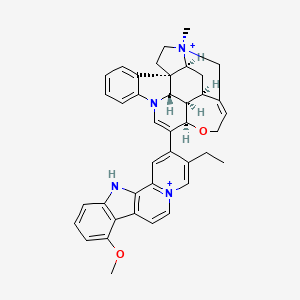
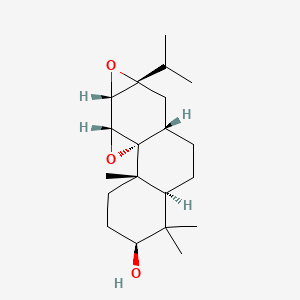
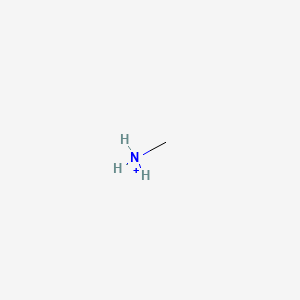
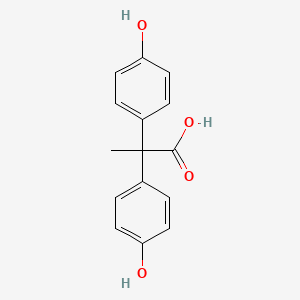
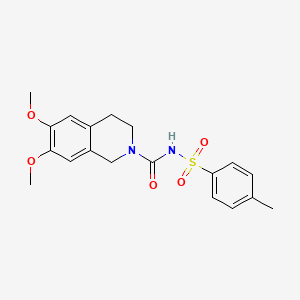
![1-Azepanyl-[2-methoxy-4-(methylthio)phenyl]methanone](/img/structure/B1206751.png)
![N-[4-(2,5-dimethyl-1-pyrrolyl)phenyl]benzamide](/img/structure/B1206752.png)
